2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Description
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Properties
IUPAC Name |
2-[(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-8(13)4-7(12)5-9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODADLSCORSWAER-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid , also known by its CAS number 955016-25-8, is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 245.27 g/mol. Its structure features a hydroxyl group and a carboxylic acid, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 955016-25-8 |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Purity | ≥ 98% |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and carboxylic acid groups enhance its binding affinity to active sites on target proteins, modulating their activity.
Key Mechanisms:
- Enzyme Modulation : The compound acts as a ligand for specific enzymes, influencing biochemical pathways.
- Neuroprotective Effects : Similar compounds have shown potential in protecting neural tissues from oxidative stress and apoptosis.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various disease models.
Biological Activity Studies
Several studies have investigated the effects of this compound on biological systems:
- Neuroprotective Studies :
- Anti-inflammatory Effects :
- Pharmacological Applications :
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry examined the neuroprotective properties of related pyrrolidine derivatives. The results showed that these compounds could significantly reduce neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
Study 2: Inhibition of GABA Transporters
Research conducted at a university laboratory focused on the inhibition of GABA transporters by pyrrolidine derivatives. The findings revealed that certain modifications to the structure enhanced inhibitory potency against GAT3, which could lead to new treatments for anxiety and mood disorders .
Scientific Research Applications
Synthesis of Peptide Derivatives
This compound serves as an important building block in the synthesis of peptide derivatives. Its structure allows for the introduction of hydroxyl groups which can enhance the solubility and bioactivity of peptide drugs. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
Drug Development
Research has indicated that this compound has properties that may be beneficial in the development of new pharmaceuticals. Its ability to act as a prodrug can enhance the delivery of therapeutic agents across biological membranes. Case studies have shown that modifications to its structure can lead to improved pharmacokinetic profiles, making it a candidate for further exploration in drug formulation.
Enzyme Inhibition Studies
The compound has been studied for its role as an enzyme inhibitor. For example, it has been shown to inhibit certain proteases that are crucial in various biological pathways. This inhibition can be leveraged in the design of drugs targeting diseases where these enzymes are overactive, such as certain cancers and inflammatory conditions.
Metabolic Pathway Analysis
In biochemical research, this compound is utilized to study metabolic pathways involving pyrrolidine derivatives. Its unique structure allows researchers to trace metabolic fates and interactions within biological systems, providing insights into cellular metabolism and potential therapeutic targets.
Structural Biology
The compound's ability to form stable complexes with proteins makes it valuable in structural biology studies. It can be used as a ligand in crystallography experiments to elucidate the structure-function relationships of various biological macromolecules.
Neuropharmacology
Investigations into the neuropharmacological effects of this compound have revealed its potential in modulating neurotransmitter systems. Studies indicate that it may influence pathways related to mood regulation and cognitive function, positioning it as a candidate for further research into treatments for neurological disorders.
Anti-inflammatory Properties
The anti-inflammatory properties of 2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid have been documented in various studies. It has demonstrated efficacy in reducing inflammation markers in vitro and in vivo, suggesting its potential use in treating chronic inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Synthesis of peptide derivatives | Enhances solubility and bioactivity |
| Drug Development | Prodrug formulation | Improved pharmacokinetic profiles |
| Enzyme Inhibition | Protease inhibition studies | Targeting overactive enzymes |
| Metabolic Pathway Analysis | Tracing metabolic fates | Insights into cellular metabolism |
| Structural Biology | Ligand for crystallography | Elucidates structure-function relationships |
| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatments for mood disorders |
| Anti-inflammatory Properties | Reduction of inflammation markers | Efficacy shown in chronic inflammatory conditions |
Case Study 1: Anti-Cancer Activity
A study conducted on modified derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The results indicated that these derivatives could inhibit cell proliferation through apoptosis induction mechanisms.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and improve cognitive function, highlighting its therapeutic potential for conditions like Alzheimer's disease.
Q & A
Q. What synthetic strategies ensure high stereochemical purity in the preparation of this compound?
- Methodological Answer : The synthesis requires strict control of reaction conditions to preserve the (2R,4R) configuration. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) to protect the pyrrolidine nitrogen, preventing unwanted side reactions .
- Decarboxylation-Alkylation : Employ nucleophiles like 1-phenyl-1-trimethylsiloxyethylene under controlled stoichiometry (5:1 nucleophile-to-substrate ratio) to minimize racemization .
- Purification : Rotary chromatography with hexanes/EtOAc (30:70) effectively isolates the desired stereoisomer, yielding ~66% .
- Example Conditions :
| Substrate | Nucleophile | Solvent | Yield | Reference |
|---|---|---|---|---|
| 0.2 mmol | 1.0 mmol (5:1 ratio) | EtOAc | 66% |
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing (e.g., similar compounds in used this for structural validation) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., C18 columns with methanol/water gradients) .
- NMR Spectroscopy : Key signals (e.g., δ 1.4 ppm for Boc methyl groups, δ 4.2–4.5 ppm for hydroxy and acetic acid protons) confirm regiochemistry .
Q. How should researchers purify this compound to minimize diastereomer contamination?
- Methodological Answer :
- Chromatography : Use gradient elution (hexanes/EtOAc) to separate diastereomers based on polarity differences .
- Recrystallization : Optimize solvent systems (e.g., methanol/water) to exploit solubility differences between stereoisomers .
Advanced Research Questions
Q. How can the decarboxylation-alkylation step be optimized to improve yield beyond 66%?
- Methodological Answer :
- Nucleophile Screening : Test alternative silyl enol ethers (e.g., trimethylsilyl triflate derivatives) for enhanced reactivity .
- Temperature Control : Perform reactions at 0–5°C to suppress side reactions while maintaining reactivity .
- Catalysis : Explore Lewis acids (e.g., BF₃·OEt₂) to accelerate alkylation without racemization .
Q. How to resolve contradictions in NMR data when characterizing stereoisomers?
- Methodological Answer :
- Dynamic NMR (DNMR) : Detect slow interconversion of stereoisomers by variable-temperature NMR .
- Chiral Derivatization : Convert the compound to diastereomeric esters (e.g., using Mosher’s acid) for distinct NMR signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G**) .
Q. What mechanistic insights explain the stereochemical outcomes of the alkylation step?
- Methodological Answer :
- Transition-State Analysis : Density Functional Theory (DFT) can model the reaction pathway, revealing steric hindrance at the pyrrolidine C2 position as a key factor favoring the (2R,4R) configuration .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-determining steps and intermediates .
Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : The Boc group is cleaved under trifluoroacetic acid (TFA), releasing CO₂ and tert-butanol. Monitor stability via TLC (Rf shift) or HPLC .
- Basic Conditions : Test NaOH (0.1–1.0 M) to assess ester hydrolysis of the acetic acid moiety while retaining the Boc group .
Q. What experimental designs are recommended for studying this compound’s biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
